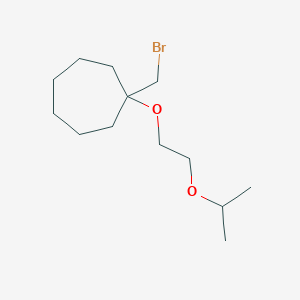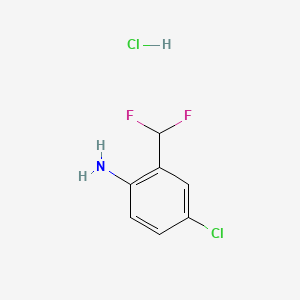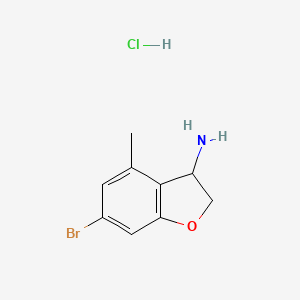
6-Bromo-4-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a compound that belongs to the benzofuran family. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including 6-Bromo-4-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride, typically involves several key steps:
Cyclization Reactions: Acid-catalyzed cyclization of compounds containing carbonyl groups by dehydration.
Palladium or Platinum-Catalyzed Reactions: Ring closure by an intramolecular Wittig reaction or o-(acyloxy)benzyl anions.
Microwave-Assisted Synthesis: This method has been used to obtain benzofuran derivatives with anticancer activity.
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions and the use of advanced catalytic systems to ensure high yield and purity. The use of microwave-assisted synthesis is also gaining traction due to its efficiency and reduced reaction times .
化学反応の分析
Types of Reactions
6-Bromo-4-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Halogenation, nitration, and other substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more complex benzofuran derivatives, while substitution reactions can introduce various functional groups into the benzofuran ring .
科学的研究の応用
6-Bromo-4-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride has several scientific research applications:
作用機序
The mechanism of action of 6-Bromo-4-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit topoisomerase I, sigma receptors, and other enzymes . These interactions can lead to various biological effects, such as antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
Amiodarone: Used as an antiarrhythmic agent.
Angelicin: Known for its anticancer properties.
Bergapten: Used in the treatment of skin diseases.
Uniqueness
Its ability to undergo diverse chemical reactions and its wide range of biological activities make it a valuable compound for research and development .
特性
分子式 |
C9H11BrClNO |
|---|---|
分子量 |
264.54 g/mol |
IUPAC名 |
6-bromo-4-methyl-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
InChI |
InChI=1S/C9H10BrNO.ClH/c1-5-2-6(10)3-8-9(5)7(11)4-12-8;/h2-3,7H,4,11H2,1H3;1H |
InChIキー |
IINWZMDHWNKPQI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1C(CO2)N)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


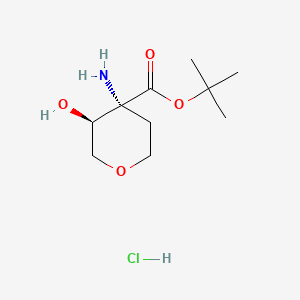
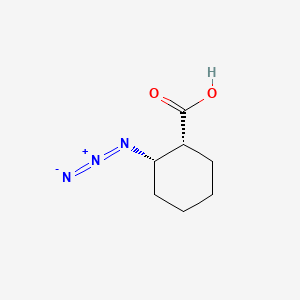

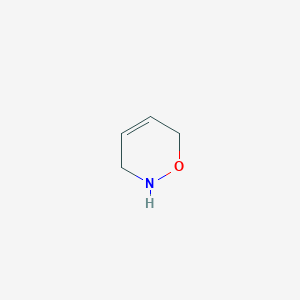
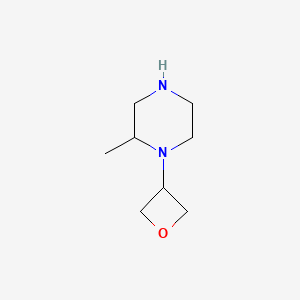
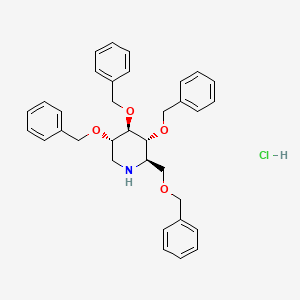
![8-Oxa-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride](/img/structure/B13481584.png)
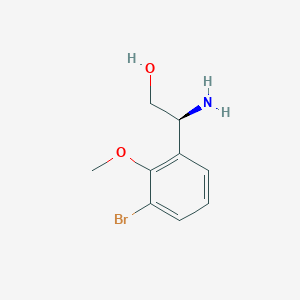
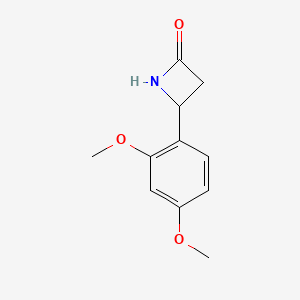

amine](/img/structure/B13481612.png)
